[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid
Description
Properties
CAS No. |
1319751-89-7 |
|---|---|
Molecular Formula |
C7H13BN2O2 |
Molecular Weight |
168.00 g/mol |
IUPAC Name |
(1-butan-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-3-6(2)10-5-7(4-9-10)8(11)12/h4-6,11-12H,3H2,1-2H3 |
InChI Key |
DQWPJAPGLRIGLD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C(C)CC)(O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Palladium-catalyzed borylation | 1-Boc-4-bromopyrazole or 1-Boc-4-iodopyrazole (0.1 mol), pinacol diboron (0.1 mol), palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride, 0.001 mol), potassium acetate or sodium acetate (0.1-0.2 mol), solvent (ethanol or isopropanol), reflux under nitrogen for 16 h | Formation of 1-Boc-4-pyrazole boronic acid pinacol ester with yields 82-86% |
| 2. Deprotection and conversion | Heating the crude product to molten state at 140-180 °C until no gas evolution (removal of Boc group), cooling, adding petroleum ether, stirring and filtering | Pure 4-pyrazole boronic acid pinacol ester with ~80% yield |
Reaction Details and Conditions
- Catalyst: [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride or its dichloromethane complex.
- Base: Potassium acetate or sodium acetate.
- Solvent: Ethanol or isopropanol.
- Temperature: 25-110 °C for borylation; 140-180 °C for deprotection.
- Atmosphere: Nitrogen or inert atmosphere to prevent oxidation.
- Duration: Typically 16 hours for the borylation step.
- Purification: Extraction with petroleum ether; filtration and drying.
Yields and Characterization
- Yields of the pinacol ester intermediate range from 82.3% to 85.7%.
- Final boronic acid pinacol ester yields about 80.2%.
- Characterization by ^1H-NMR confirms product identity (signals corresponding to pinacol groups and pyrazole protons).
Adaptation for [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic Acid
While the above method is for 1-Boc-4-pyrazole derivatives, the substitution at the 1-position with butan-2-yl can be introduced either before or after the borylation step, depending on synthetic feasibility.
- Pre-borylation substitution: Starting from 1-(butan-2-yl)-4-halogenopyrazole, the palladium-catalyzed borylation can be applied directly.
- Post-borylation substitution: Alternatively, the boronic acid pinacol ester can be functionalized at the 1-position if the chemistry allows.
The presence of the butan-2-yl group may require optimization of reaction conditions due to steric and electronic effects.
Alternative Suzuki-Miyaura Cross-Coupling Approaches
Patent EP3280710B1 describes Suzuki coupling reactions involving pyrazole boronic acid pinacol esters with aryl halides in the presence of palladium catalysts and bases such as sodium carbonate, in solvents like tetrahydrofuran (THF), toluene, and water mixtures. Although focused on different pyrazole derivatives, this methodology is applicable for synthesizing substituted pyrazole boronic acids by cross-coupling.
| Parameter | Conditions |
|---|---|
| Catalyst | Bis(triphenylphosphine)palladium(II) chloride |
| Base | Sodium carbonate |
| Solvent | THF-water or THF-toluene-water |
| Temperature | Reflux conditions (typically 60-80 °C) |
| Additives | Phase transfer catalyst (e.g., tetrabutylammonium bromide) |
| Workup | Distillation to dryness, addition of water/ethanol, filtration of precipitate |
This approach can be used to introduce the butan-2-yl substituent via a suitable halopyrazole precursor or to further functionalize the pyrazole ring after boronate formation.
Purification and Isolation Techniques
- Crystallization: Addition of non-polar solvents such as petroleum ether or ethanol to precipitate the boronic acid pinacol ester.
- Filtration: Vacuum filtration to isolate solid products.
- Drying: Under reduced pressure to remove residual solvents.
- Monitoring: Thin-layer chromatography (TLC) or point plate methods to monitor reaction completion.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Borylation of 1-Boc-4-halogenopyrazole | Pinacol diboron, potassium/sodium acetate | [1,1'-bis(diphenylphosphino)ferrocene] PdCl2 | Ethanol or isopropanol | 25-110 °C reflux | 16 h | 82-86 | Nitrogen atmosphere, oxygen removed |
| Deprotection to boronic acid pinacol ester | Heating molten intermediate | None (thermal) | None (molten state) | 140-180 °C | Until no gas evolved | ~80 | Cooling, petroleum ether addition for purification |
| Suzuki coupling (alternative) | Pyrazole boronic acid pinacol ester + aryl halide | Pd(PPh3)2Cl2 | THF-water or THF-toluene-water | Reflux (~60-80 °C) | Several hours | Variable | Phase transfer catalyst used |
Research Perspectives and Considerations
- The choice of halogen in the pyrazole precursor (iodine or bromine) affects the reaction rate and yield, with iodides generally more reactive.
- The palladium catalyst ligand environment (ferrocene-based ligands) enhances catalytic activity and selectivity.
- Base selection (acetates, carbonates) influences the boronation efficiency and product purity.
- The thermal deprotection step must be carefully controlled to avoid decomposition.
- The butan-2-yl substituent may require tailored reaction conditions due to steric hindrance.
Chemical Reactions Analysis
Types of Reactions
B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Like potassium carbonate or sodium hydroxide for various reactions
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Substituted Pyrazoles: From nucleophilic substitution reactions
Scientific Research Applications
B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable carbon-boron bonds.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of pyrazol-4-yl boronic acids are highly dependent on substituents at the N1 position. Key analogs include:
- Electronic Effects : Aryl substituents (e.g., 2-chlorophenyl) increase electron-withdrawing effects, lowering the boronic acid's pKa compared to aliphatic groups. For example, fluoro-substituted analogs exhibit pKa values influenced by through-space stabilization .
- Steric Effects : Bulky substituents like butan-2-yl may reduce binding affinity in enzyme pockets but improve membrane permeability. In contrast, methyl or phenyl groups offer minimal steric interference, favoring Suzuki-Miyaura cross-coupling reactivity .
Physicochemical Properties
- pKa and Reactivity : Boronic acids with aliphatic substituents typically have higher pKa values (~8–10) compared to aryl analogs (~7–8), affecting their binding to diols (e.g., glucose) under physiological conditions .
- Solubility : The butan-2-yl group enhances solubility in organic solvents (e.g., THF, acetonitrile) compared to polar aryl analogs, which may favor aqueous applications .
Biological Activity
[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. Boronic acids, including this compound, are known for their unique chemical properties that allow them to interact with various biological targets, making them valuable in medicinal chemistry.
Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This specific compound features a pyrazole ring, which contributes to its biological activity. The boronic acid functional group allows for reversible covalent bonding with diols, which is significant in biological systems.
The biological activity of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is primarily attributed to its ability to inhibit specific enzymes and kinases. Research indicates that pyrazole derivatives can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that compounds similar to [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown sub-micromolar antiproliferative activity against ovarian cancer cells (GI50 values ranging from 0.127 to 0.560 µM) and effective inhibition of CDK2 with Ki values as low as 0.005 µM .
Table 1: Antiproliferative Activities of Pyrazole Derivatives
| Compound | Cell Line | GI50 (µM) | Ki (µM) |
|---|---|---|---|
| [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid | A2780 (Ovarian) | 0.127 - 0.560 | 0.005 |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | A2780 (Ovarian) | 0.127 | 0.005 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It exhibits moderate activity against acetylcholinesterase and high activity against butyrylcholinesterase and antiurease enzymes, with IC50 values indicating effective inhibition at low concentrations .
Table 2: Enzyme Inhibition Activities
| Enzyme | IC50 (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 ± 1.16 |
| Butyrylcholinesterase | 3.12 ± 0.04 |
| Antiurease | 1.10 ± 0.06 |
Case Studies
In one notable study, the synthesis of a novel boronic ester derivative was reported, which demonstrated significant antioxidant and antibacterial activities alongside its anticancer properties . The compound's formulation was tested in vivo and in vitro, revealing no toxicity on healthy cell lines while showing high cytotoxicity against cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
